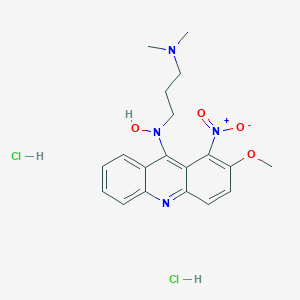

1,3-Propanediamine, N,N-dimethyl-N'-(2-methoxy-1-nitro-9-acridinyl)-, N-oxide, dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,3-Propanediamine, N,N-dimethyl-N'-(2-methoxy-1-nitro-9-acridinyl)-, N-oxide, dihydrochloride, commonly known as Acridine orange, is a fluorescent dye that is used in various scientific research applications. Acridine orange is a basic dye that stains acidic structures such as nucleic acids. It is widely used in the field of biology, medicine, and microbiology for various applications such as staining of chromosomes and bacteria, detection of DNA damage, and visualization of lysosomes.

Wirkmechanismus

Acridine orange is a basic dye that stains acidic structures such as nucleic acids. It works by intercalating between the base pairs of DNA and RNA molecules. This results in the fluorescence of the stained structures, which can be visualized under a fluorescence microscope.

Biochemical and physiological effects:

Acridine orange has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy. Acridine orange has also been shown to have antimicrobial properties, which makes it useful in the treatment of various infectious diseases.

Vorteile Und Einschränkungen Für Laborexperimente

Acridine orange has several advantages for lab experiments. It is a highly sensitive dye that can detect even small amounts of nucleic acids. It is also relatively easy to use and does not require specialized equipment. However, there are also some limitations to the use of Acridine orange. It can be toxic to cells at high concentrations, which can affect the accuracy of the results. Additionally, Acridine orange is not specific to nucleic acids and can stain other cellular structures, which can make it difficult to interpret the results.

Zukünftige Richtungen

There are several future directions for the use of Acridine orange in scientific research. One potential direction is the development of new methods for the detection of DNA damage using Acridine orange. Another direction is the development of new cancer therapies based on the induction of apoptosis by Acridine orange. Additionally, there is potential for the use of Acridine orange in the treatment of infectious diseases, particularly those caused by antibiotic-resistant bacteria.

Conclusion:

Acridine orange is a highly versatile dye that has a wide range of applications in scientific research. Its ability to stain nucleic acids and other structures makes it an important tool for visualizing cellular processes. While there are some limitations to its use, the potential for future applications of Acridine orange is vast, and it will continue to be an important tool in scientific research for years to come.

Synthesemethoden

Acridine orange is synthesized by the condensation of 3,6-diaminoacridine and N,N-dimethyl-2-nitrosoaniline. The resulting compound is then oxidized to form Acridine orange. The synthesis of Acridine orange is a complex process that requires specialized equipment and expertise.

Wissenschaftliche Forschungsanwendungen

Acridine orange is widely used in scientific research for various applications. One of the primary applications of Acridine orange is in the field of microbiology. It is used to stain bacteria and other microorganisms, which helps in their visualization and identification. Acridine orange is also used to detect DNA damage in cells, which is important in the field of cancer research.

Eigenschaften

CAS-Nummer |

176915-28-9 |

|---|---|

Molekularformel |

C19H24Cl2N4O4 |

Molekulargewicht |

443.3 g/mol |

IUPAC-Name |

N-[3-(dimethylamino)propyl]-N-(2-methoxy-1-nitroacridin-9-yl)hydroxylamine;dihydrochloride |

InChI |

InChI=1S/C19H22N4O4.2ClH/c1-21(2)11-6-12-22(24)18-13-7-4-5-8-14(13)20-15-9-10-16(27-3)19(17(15)18)23(25)26;;/h4-5,7-10,24H,6,11-12H2,1-3H3;2*1H |

InChI-Schlüssel |

OPMNNFDDOXCSNI-UHFFFAOYSA-N |

SMILES |

CN(C)CCCN(C1=C2C(=NC3=CC=CC=C31)C=CC(=C2[N+](=O)[O-])OC)O.Cl.Cl |

Kanonische SMILES |

CN(C)CCCN(C1=C2C(=NC3=CC=CC=C31)C=CC(=C2[N+](=O)[O-])OC)O.Cl.Cl |

Andere CAS-Nummern |

176915-28-9 |

Synonyme |

N-(3-dimethylaminopropyl)-N-(2-methoxy-1-nitro-acridin-9-yl)hydroxylam ine dihydrochloride |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-Hydroxy-8-azabicyclo[3.2.1]oct-8-yl)ethanone](/img/structure/B64983.png)

![Ethyl 1H-benzo[d]imidazole-7-carboxylate](/img/structure/B64990.png)

![2-Oxo-3,3-dimethyl-6-oxabicyclo[3.1.0]hexane-1-carbonitrile](/img/structure/B65013.png)